Product packaging for L-Serine-phosphoethanolamine(Cat. No.:CAS No. 1186-34-1)

L-Serine-phosphoethanolamine

Cat. No.: B074648
CAS No.: 1186-34-1
M. Wt: 228.14 g/mol
InChI Key: UQDJGEHQDNVPGU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-phosphoethanolamine is a crucial biosynthetic intermediate in the Kennedy pathway, serving as the direct precursor for the synthesis of phosphatidylserine (PS) and, subsequently, phosphatidylethanolamine (PE) in eukaryotic cells. This specialized phosphoamino acid plays a pivotal role in studies focused on phospholipid metabolism, membrane biogenesis, and cellular signaling. Researchers utilize this compound to investigate the mechanisms of base-exchange enzymes, such as phosphatidylserine synthase, and to elucidate the complex dynamics of aminophospholipid transport and asymmetry in cellular membranes. Its application is essential in neurobiological research, where alterations in phosphatidylserine levels are linked to cognitive function and neuronal health, as well as in cancer research, where dysregulated phospholipid synthesis is a hallmark of rapid cell proliferation. By providing this key metabolic intermediate, we enable precise exploration of lipid biosynthetic pathways, offering insights into fundamental cellular processes and potential therapeutic targets. This product is offered in high purity to ensure reliable and reproducible results in your experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N2O6P B074648 L-Serine-phosphoethanolamine CAS No. 1186-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1186-34-1

Molecular Formula

C5H13N2O6P

Molecular Weight

228.14 g/mol

IUPAC Name

(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid

InChI

InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

UQDJGEHQDNVPGU-BYPYZUCNSA-N

SMILES

C(COP(=O)(O)OCC(C(=O)O)N)N

Isomeric SMILES

C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+]

melting_point

142-143°C

physical_description

Solid

Synonyms

serine ethanolamine phosphate
serine ethanolamine phosphate, (D)-isomer
serine ethanolamine phosphodieste

Origin of Product

United States

Enzymology and Biosynthesis of L Serine Phosphoethanolamine

Serine-phosphoethanolamine Synthase (EC 2.7.8.4) Catalysis

The synthesis of L-serine-phosphoethanolamine is catalyzed by the enzyme serine-phosphoethanolamine synthase (EC 2.7.8.4). wikipedia.orgqmul.ac.ukcreative-enzymes.comgenome.jpexpasy.org This enzyme belongs to the transferase family, specifically those that transfer non-standard substituted phosphate (B84403) groups. wikipedia.orgcreative-enzymes.com

Enzyme Characterization and Mechanistic Insights

Serine-phosphoethanolamine synthase, also known by other names such as serine ethanolamine (B43304) phosphate synthetase and CDP-ethanolamine:L-serine ethanolamine phosphotransferase, facilitates the reaction between CDP-ethanolamine and L-serine. wikipedia.orgqmul.ac.ukcreative-enzymes.com The systematic name for this enzyme class is CDP-ethanolamine:L-serine ethanolamine phosphotransferase. wikipedia.orgqmul.ac.uk The reaction results in the formation of CMP and this compound. wikipedia.orgqmul.ac.ukcreative-enzymes.com The mechanism of action involves the transfer of the phosphoethanolamine group from CDP-ethanolamine to the hydroxyl group of L-serine. wikipedia.orggenome.jp This enzymatic reaction is a key step in glycerophospholipid metabolism. wikipedia.orgcreative-enzymes.com

Substrate Specificity and Reaction Mechanisms

The enzyme exhibits specificity for its two substrates: CDP-ethanolamine and L-serine. wikipedia.orgqmul.ac.ukgenome.jp The reaction catalyzed by serine-phosphoethanolamine synthase is reversible. wikipedia.org The enzyme cleaves the phosphodiester bond in CDP-ethanolamine and forms a new phosphodiester bond with L-serine. ontosight.ai

Enzyme Classification and Naming
EC Number 2.7.8.4 wikipedia.orgqmul.ac.ukcreative-enzymes.comgenome.jpexpasy.org
Accepted Name Serine-phosphoethanolamine synthase qmul.ac.uk
Systematic Name CDP-ethanolamine:L-serine ethanolamine phosphotransferase wikipedia.orgqmul.ac.uk
Other Common Names Serine ethanolamine phosphate synthetase, Serine ethanolamine phosphodiester synthase, Serine ethanolaminephosphotransferase wikipedia.orgqmul.ac.ukcreative-enzymes.com
CAS Number 9023-23-8 wikipedia.orgqmul.ac.ukcreative-enzymes.com
Catalytic Reaction
Substrates CDP-ethanolamine, L-Serine wikipedia.orgqmul.ac.ukgenome.jp
Products CMP, this compound wikipedia.orgqmul.ac.uk
Reaction Type Transferase wikipedia.orgcreative-enzymes.com

Precursor Pathways and Intermediary Metabolism Relevant to this compound Synthesis

The synthesis of this compound is dependent on the availability of its precursors, L-serine and CDP-ethanolamine. These molecules are themselves products of distinct and vital metabolic pathways.

L-Serine Biosynthesis Pathways (e.g., Phosphorylated Pathway from 3-Phosphoglycerate)

L-serine, a non-essential amino acid, is primarily synthesized in humans via the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933). nhri.org.twnih.govfrontiersin.org This pathway involves a series of three enzymatic reactions: frontiersin.orgfrontiersin.org

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nhri.org.twfrontiersin.orgfrontiersin.org This initial step is often the rate-limiting step in the pathway. frontiersin.org

Transamination: Phosphoserine aminotransferase (PSAT) then converts 3-phosphohydroxypyruvate to 3-phosphoserine, using glutamate (B1630785) as the amino group donor. nhri.org.twfrontiersin.orgfrontiersin.org

Hydrolysis: Finally, phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to yield L-serine. nhri.org.twnih.govfrontiersin.org

In the human brain, L-serine is predominantly synthesized in glial cells and then supplied to neurons. nih.gov Deficiencies in the enzymes of this pathway can lead to severe neurological symptoms. nhri.org.twnih.gov

L-Serine Biosynthesis: The Phosphorylated Pathway
Precursor 3-Phosphoglycerate (from glycolysis) nhri.org.twfrontiersin.org
Enzyme 1 3-Phosphoglycerate Dehydrogenase (PHGDH) nhri.org.twfrontiersin.org
Intermediate 1 3-Phosphohydroxypyruvate nhri.org.twfrontiersin.org
Enzyme 2 Phosphoserine Aminotransferase (PSAT) nhri.org.twfrontiersin.org
Intermediate 2 3-Phosphoserine nhri.org.twfrontiersin.org
Enzyme 3 Phosphoserine Phosphatase (PSPH) nhri.org.twfrontiersin.org
Final Product L-Serine frontiersin.org

CDP-Ethanolamine Biogenesis and Utilization

CDP-ethanolamine is synthesized through the Kennedy pathway, a major route for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE). researchgate.netuu.nlresearchgate.netcdnsciencepub.com The pathway begins with the phosphorylation of ethanolamine by ethanolamine kinase (EK) to produce phosphoethanolamine. researchgate.netresearchgate.net Subsequently, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the formation of CDP-ethanolamine from CTP and phosphoethanolamine. researchgate.net Pcyt2 is a key regulatory enzyme in this pathway. researchgate.net

The CDP-ethanolamine produced can then be utilized in the final step of the Kennedy pathway, where CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine head group to diacylglycerol to form PE. researchgate.netresearchgate.net Alternatively, as discussed earlier, CDP-ethanolamine can serve as a substrate for serine-phosphoethanolamine synthase.

Related Phospholipid Biosynthetic Pathways Involving L-Serine and Ethanolamine

L-serine and ethanolamine are integral components in the synthesis of other major phospholipids (B1166683), highlighting the interconnectedness of these metabolic pathways.

In mammalian cells, phosphatidylserine (B164497) (PS) is synthesized from existing phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). aocs.org This occurs through a base-exchange reaction where the head group (choline or ethanolamine) is replaced by L-serine. aocs.org This reaction is catalyzed by two distinct enzymes: aocs.org

Phosphatidylserine synthase-1 (PSS1): Primarily catalyzes the exchange of choline (B1196258) for serine. aocs.orguniprot.org

Phosphatidylserine synthase-2 (PSS2): Is responsible for the ethanolamine-serine exchange. aocs.orguniprot.org

Both PSS1 and PSS2 are located in the endoplasmic reticulum, particularly in regions associated with the mitochondrial membrane. aocs.org This proximity is thought to facilitate the transfer of newly synthesized PS to the mitochondria. aocs.org In the mitochondria, phosphatidylserine decarboxylase (PSD) can then decarboxylate PS to generate PE, providing an alternative route for PE synthesis. cdnsciencepub.comaocs.org

Interconversion with Phosphatidylethanolamine via L-Serine-phosphatidylethanolamine Phosphatidyltransferase (EC 2.7.8.29)

The enzyme L-Serine-phosphatidylethanolamine phosphatidyltransferase, also known as phosphatidylserine synthase 2 (PSS-II), plays a crucial role in the metabolism of glycerophospholipids. genome.jp It catalyzes a base-exchange reaction where the head group of a pre-existing phospholipid is swapped for L-serine. Specifically, this mammalian enzyme facilitates the replacement of the ethanolamine head group of phosphatidylethanolamine (PE) with L-serine, resulting in the formation of phosphatidylserine (PS) and the release of ethanolamine. expasy.orgqmul.ac.ukcreative-enzymes.com This reaction is a key pathway for the synthesis of PS in mammalian cells. nih.govnih.gov

The reaction can be represented as: Phosphatidylethanolamine + L-Serine ⇌ Phosphatidylserine + Ethanolamine

This enzymatic activity is not to be confused with serine-phosphoethanolamine synthase (EC 2.7.8.4), which synthesizes this compound from CDP-ethanolamine and L-serine. wikipedia.orgcreative-enzymes.comexpasy.orggenome.jp

Detailed Research Findings

Research has illuminated several key aspects of L-Serine-phosphatidylethanolamine phosphatidyltransferase activity. Studies have shown that this enzyme, encoded by the PTDSS2 gene, exhibits a preference for phosphatidylethanolamine as a substrate over phosphatidylcholine. qmul.ac.ukuniprot.org While it doesn't show a strong preference for the fatty acid at the sn-1 position of the glycerol (B35011) backbone, it displays a notable selectivity for docosahexaenoic acid (DHA; 22:6n-3) at the sn-2 position. uniprot.org

The enzyme can utilize both diacyl and plasmalogen forms of phosphatidylethanolamine as substrates. uniprot.org However, the diacyl form is utilized approximately six times more effectively, highlighting the significance of the ester linkage at the sn-1 position for optimal enzyme function. uniprot.org

In the context of cardiac metabolism, studies in hamster hearts have shown that while circulating serine can modulate the biosynthesis of phosphatidylethanolamine through the CDP-ethanolamine pathway, it does not significantly affect the base-exchange reaction for phosphatidylserine formation or the subsequent decarboxylation of phosphatidylserine to phosphatidylethanolamine. nih.gov This suggests a complex regulation of phospholipid metabolism where different pathways are independently controlled.

The broader family of L-serine biosynthesis and its downstream products are critical for a multitude of cellular functions, including the synthesis of proteins, sphingolipids, and other phospholipids. nih.govnih.gov The phosphorylated pathway of L-serine biosynthesis, starting from the glycolytic intermediate 3-phosphoglycerate, is the primary route for its de novo synthesis. nih.govresearchgate.netyoutube.com

Interactive Data Tables

Table 1: Enzyme Characteristics

FeatureDescription
Enzyme Name L-Serine-phosphatidylethanolamine phosphatidyltransferase
EC Number 2.7.8.29 genome.jpexpasy.org
Alternative Names Phosphatidylserine synthase 2 (PSS-2), Serine-exchange enzyme II qmul.ac.ukuniprot.org
Catalyzed Reaction Phosphatidylethanolamine + L-Serine ⇌ Phosphatidylserine + Ethanolamine qmul.ac.uk
Substrate Preference Prefers phosphatidylethanolamine over phosphatidylcholine uniprot.org
Fatty Acyl Preference Shows preference for docosahexaenoic acid (22:6n-3) at the sn-2 position uniprot.org
Cellular Location Endoplasmic Reticulum (ER) and mitochondria-associated membranes (MAM) nih.gov

Metabolic Roles and Catabolism of L Serine Phosphoethanolamine

Integration within Glycerophospholipid Metabolic Networks

L-Serine-phosphoethanolamine is an intermediate in glycerophospholipid metabolism. wikipedia.org It is synthesized by the enzyme serine-phosphoethanolamine synthase (EC 2.7.8.4), which catalyzes the reaction between CDP-ethanolamine and L-serine to produce this compound and CMP. wikipedia.org This positions this compound within the broader network of phospholipid synthesis. wikipedia.orgresearchgate.net

Glycerophospholipids are fundamental components of cellular membranes and are involved in various signaling pathways. The synthesis and turnover of these lipids are tightly regulated processes. The formation of this compound represents a convergence point between amino acid metabolism (L-serine) and lipid metabolism (CDP-ethanolamine).

EnzymeEC NumberReactionMetabolic Pathway
Serine-phosphoethanolamine synthase2.7.8.4CDP-ethanolamine + L-Serine <=> CMP + this compoundGlycerophospholipid metabolism

Enzymatic Degradation of this compound

The breakdown of this compound is primarily carried out by a specific phosphodiesterase.

Phosphodiesterase (EC 3.1.4.13) Activity and Hydrolytic Products

The enzyme responsible for the hydrolysis of this compound is serine-ethanolaminephosphate phosphodiesterase (EC 3.1.4.13). wikipedia.orgkegg.jp This enzyme catalyzes the cleavage of the phosphodiester bond in this compound, yielding L-serine and phosphoethanolamine. qmul.ac.ukgenome.jpkegg.jp

The reaction can be summarized as follows: this compound + H₂O → L-Serine + Phosphoethanolamine qmul.ac.uk

Research has shown that this phosphodiesterase exhibits specificity, acting only on phosphodiesters that contain an ethanolamine (B43304) component. qmul.ac.ukexpasy.org The isolation and characterization of this enzyme from chicken kidney have provided significant insights into its properties and mechanism of action. qmul.ac.ukgenome.jp

Incorporation into Complex Lipids and Cellular Structures

The products of this compound degradation, as well as the compound itself, can be utilized in the synthesis of more complex lipids, particularly within the brain.

Conversion to Microsomal Phospholipids (B1166683) in Brain Tissue

In brain tissue, both L-serine and ethanolamine are actively incorporated into microsomal phospholipids through calcium-stimulated base-exchange reactions. nih.govnih.gov Studies on rat brain microsomes have indicated the existence of distinct pools of phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497). nih.gov Phosphatidylserine is synthesized from either phosphatidylcholine or phosphatidylethanolamine by the replacement of their head groups with serine, a reaction catalyzed by phosphatidylserine synthases. nih.gov This process is particularly active in the brain. nih.gov The biosynthesis of essential membrane lipids like phosphatidylserine and phosphatidylethanolamine in neurons is dependent on the availability of L-serine. researchgate.net Administration of L-serine to the rabbit hippocampus has been shown to increase the extracellular levels of both ethanolamine and phosphoethanolamine, suggesting active base-exchange reactions within neuronal plasma membranes. nih.gov

Contribution to Cellular One-Carbon Metabolism via L-Serine Cycling

L-serine, a product of this compound degradation, is a major contributor to one-carbon metabolism. nih.govnih.gov This metabolic network is crucial for the synthesis of nucleotides, methylation reactions, and the maintenance of redox balance. nih.gov

Molecular Regulation of L Serine Phosphoethanolamine Metabolism

Transcriptional and Translational Control of Biosynthetic Enzymes

The synthesis of L-Serine-phosphoethanolamine is catalyzed by the enzyme serine-phosphoethanolamine synthase (EC 2.7.8.4), which facilitates the reaction between CDP-ethanolamine and L-serine. wikipedia.org This enzyme is a component of the larger glycerophospholipid metabolism pathway, which is subject to complex regulatory networks, including control at the genetic level. wikipedia.orgnumberanalytics.comontosight.ai The expression of genes that encode for enzymes within the glycerophospholipid metabolism pathway is managed by a variety of transcription factors, allowing the cell to adjust synthetic output in response to internal and external signals. numberanalytics.com

While specific transcriptional and translational regulatory data for serine-phosphoethanolamine synthase itself is not extensively detailed in current research, the regulatory mechanisms of enzymes responsible for producing its essential precursors, L-serine and CDP-ethanolamine, are well-documented.

L-Serine Precursor Pathway: The biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is a critical control point. In the plant Arabidopsis thaliana, the gene for the first enzyme in this pathway, 3-phosphoglycerate dehydrogenase (AtPGDH1), is co-expressed with genes involved in the biosynthesis of tryptophan. This co-regulation is controlled by the transcription factors MYB34 and MYB51, demonstrating a clear mechanism of transcriptional control to coordinate the supply of L-serine with other metabolic demands.

CDP-Ethanolamine Precursor Pathway: The enzyme CTP:phosphoethanolamine cytidylyltransferase (ECT) is considered a key regulatory point in the CDP-ethanolamine pathway. nih.gov Studies in the alga Chlamydomonas reinhardtii have shown that while ECT enzyme activity fluctuates during the cell cycle, its mRNA levels remain stable, suggesting regulation occurs at the post-translational level rather than the transcriptional level in this context. nih.govlsu.edu However, an increase in ECT mRNA abundance was observed during reflagellation, indicating that transcriptional regulation of this enzyme is possible under specific cellular conditions. nih.gov In Arabidopsis, translational regulation of the enzyme phosphoethanolamine N-methyltransferase, which is involved in a related pathway, is modulated by phosphocholine (B91661) levels through an upstream open reading frame, highlighting another layer of genetic control. smpdb.ca

Allosteric Regulation and Feedback Inhibition Mechanisms in Precursor Pathways (e.g., L-Serine Biosynthesis via 3-Phosphoglycerate Dehydrogenase)

Allosteric regulation and feedback inhibition are fundamental mechanisms for the rapid control of metabolic flux. These processes are particularly prominent in the biosynthetic pathway of L-serine, a direct precursor for this compound. nih.gov

The primary site of this regulation is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step in the de novo synthesis of L-serine from 3-phosphoglycerate. ontosight.airesearchgate.net PHGDH is subject to potent feedback inhibition by the end-product of its pathway, L-serine. researchgate.netnih.gov This is a classic example of a negative feedback loop, which prevents the over-accumulation of the product and conserves metabolic resources when supply is sufficient. nih.gov

Key features of PHGDH regulation include:

Allosteric Inhibition: L-serine binds to a regulatory site on the PHGDH enzyme that is distinct from the active site where the substrate binds. numberanalytics.comontosight.ai This type of regulation is known as allosteric control.

Vmax-Type Inhibition: The binding of L-serine induces a conformational change in the enzyme that primarily reduces its maximum reaction velocity (Vmax) without significantly affecting its affinity for its substrates (Km). numberanalytics.comresearchgate.net

Cooperativity: The inhibition of PHGDH by L-serine often exhibits cooperative behavior, meaning the binding of one serine molecule to the enzyme complex influences the binding of subsequent serine molecules. nih.govresearchgate.netwikipedia.org In the homotetrameric enzyme from E. coli, the occupation of two of the four available serine binding sites can result in approximately 85% inhibition of the enzyme's activity. numberanalytics.comresearchgate.net

In land plants, the regulation of PHGDH is even more nuanced. Certain isoforms of PHGDH in Arabidopsis thaliana are not only inhibited by L-serine but are also allosterically activated by other amino acids, including L-alanine, L-valine, L-methionine, and L-homocysteine. wikipedia.org This dual regulation suggests a sophisticated system where serine biosynthesis is controlled not just by serine levels but also by the status of interconnected metabolic pathways. wikipedia.org

Table 1: Allosteric Regulators of 3-Phosphoglycerate Dehydrogenase (PHGDH)
RegulatorOrganism/SystemEffect on PHGDH ActivityType of Regulation
L-SerineBacteria (e.g., E. coli), Plants, MammalsInhibitionAllosteric Feedback Inhibition numberanalytics.comresearchgate.netnih.gov
L-AlaninePlants (e.g., A. thaliana)ActivationAllosteric Activation
L-ValinePlants (e.g., A. thaliana)ActivationAllosteric Activation
L-MethioninePlants (e.g., A. thaliana)ActivationAllosteric Activation
L-HomocysteinePlants (e.g., A. thaliana)ActivationAllosteric Activation wikipedia.org
Phosphate (B84403) IonsBacteria (e.g., M. tuberculosis), PlantsStabilization / Enhanced Serine InhibitionAllosteric Modulation

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, representing a crucial layer of regulation that can alter an enzyme's activity, stability, localization, or interaction with other molecules. The enzymes of the serine synthetic pathway, which provide a key precursor for this compound, are heavily regulated by a wide array of PTMs. nih.govwikipedia.org

The three enzymes of the de novo serine synthesis pathway (SSP)—phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH)—are targets for numerous modifications. These include:

Phosphorylation: The addition of a phosphate group, typically to serine, threonine, or tyrosine residues, is a common PTM that can switch enzymes on or off. For instance, the kinase GSK3β can phosphorylate PHGDH, which marks it for degradation and thereby reduces serine production. wikipedia.org

Ubiquitination: The attachment of ubiquitin proteins can target an enzyme for degradation by the proteasome, effectively controlling its cellular concentration. nih.govwikipedia.org

Acetylation: The addition of an acetyl group to lysine (B10760008) residues can modulate enzyme activity and stability. nih.govwikipedia.org

Other Modifications: A growing list of other PTMs, including methylation, SUMOylation, S-nitrosylation, and lactylation, have been identified on SSP enzymes, highlighting the complexity of their regulation. nih.govwikipedia.org

These modifications allow the cell to rapidly respond to changing metabolic states, integrating signals from various pathways to control the flux through the serine biosynthesis pathway. nih.gov

Table 2: Major Post-Translational Modifications of Serine Synthesis Pathway Enzymes
EnzymeModification TypeGeneral Function/Effect
PHGDH (Phosphoglycerate Dehydrogenase)PhosphorylationRegulates enzyme stability and activity. nih.govwikipedia.org
UbiquitinationTargets the enzyme for proteasomal degradation. nih.govwikipedia.org
AcetylationAffects enzyme activity. nih.gov
MethylationInfluences enzyme stability. nih.gov
SUMOylationModulates protein function and localization. nih.gov
PSAT1 (Phosphoserine Aminotransferase 1)PhosphorylationRegulates enzymatic activity. nih.gov
UbiquitinationControls protein degradation. nih.gov
AcetylationModifies enzyme function. nih.gov
PSPH (Phosphoserine Phosphatase)PhosphorylationRegulates enzyme activity. nih.gov
UbiquitinationAffects protein stability. nih.gov
S-nitrosylationInhibits enzyme activity. nih.gov

Advanced Analytical Methodologies for L Serine Phosphoethanolamine Research

Chromatographic-Mass Spectrometric Approaches for Detection and Quantification

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of L-Serine-phosphoethanolamine, offering robust and reliable quantification.

High-Performance Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the direct quantification of underivatized amino acids like this compound in various biological samples, including plasma. thermofisher.comnih.gov This approach avoids the often tedious and potentially error-prone derivatization steps that are common in traditional amino acid analysis. thermofisher.com The high selectivity and sensitivity of MS/MS detection, often utilizing selected reaction monitoring (SRM), allow for the accurate measurement of a large panel of amino acids in a single chromatographic run. thermofisher.comanaquant.com For instance, a method has been developed to quantify 52 L-amino acids in human plasma with an 18-minute reverse phase gradient. lcms.cz While reversed-phase chromatography can be challenging for polar compounds like amino acids, hydrophilic interaction liquid chromatography (HILIC) has emerged as a suitable alternative, enabling the separation of these molecules. jst.go.jpnih.gov

A key advantage of LC-MS/MS is its ability to overcome challenges such as the lack of strong chromophores or fluorophores in the native molecule, which would otherwise necessitate derivatization for UV or fluorescence detection. thermofisher.com The technique's specificity also allows for the differentiation of isobaric compounds, which have the same mass-to-charge ratio but different structures. anaquant.com However, matrix effects from complex biological samples can pose a challenge, potentially suppressing or enhancing the ionization of the target analyte. nih.gov Careful method development and validation, including the use of stable-isotope labeled internal standards, are crucial to mitigate these effects and ensure accurate quantification. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) for Phosphorous Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly in its tandem configuration (ICP-MS/MS), offers a highly sensitive and element-selective method for the speciation of phosphorus-containing compounds like this compound. acs.orgnih.gov A significant advantage of ICP-MS is its ability to provide a universal response for phosphorus, independent of the molecule's chemical form, which simplifies quantification. researchgate.net This technique is particularly valuable for analyzing complex biological matrices where numerous phosphorus-containing metabolites may be present. acs.orgnih.gov

Recent advancements have demonstrated the successful application of HPLC-ICP-MS/MS for the determination of phosphoethanolamine in human urine. acs.orgnih.gov This was achieved through a one-step derivatization to separate the target compound from the bulk of hydrophilic phosphorus metabolites, followed by detection using ICP-MS/MS. nih.gov The use of tandem mass spectrometry is crucial for overcoming polyatomic interferences that can obscure the phosphorus signal at its mass-to-charge ratio of 31. acs.orgthermofisher.com By using a reaction or collision cell, these interferences can be effectively removed, leading to significantly improved detection limits. thermofisher.comresearchgate.net For instance, ICP-MS/MS has been shown to provide a 20-fold improvement in detection limits for organophosphorus pollutants compared to single quadrupole ICP-MS. researchgate.net

The coupling of HPLC with ICP-MS/MS allows for the separation of different phosphorus-containing species before their elemental detection, providing crucial information on the distribution of phosphorus among various metabolites. acs.orgthermofisher.com This capability is essential for detailed metabolic studies and understanding the role of this compound in biological systems.

HPLC-Fluorimetric Quantification

High-Performance Liquid Chromatography (HPLC) with fluorimetric detection is a well-established and cost-effective method for quantifying amino acids, including phosphoethanolamine. jst.go.jpnih.gov This technique typically involves a pre-column or post-column derivatization step to attach a fluorescent tag to the amino acid, as native this compound does not possess intrinsic fluorescence. jst.go.jpresearchgate.net

A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govnih.gov Another reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), has also been successfully used for the derivatization of phosphoethanolamine in human plasma. jst.go.jpnih.gov The resulting fluorescent derivative can then be separated by HPLC, often using hydrophilic interaction liquid chromatography (HILIC) for polar analytes, and quantified with high sensitivity. jst.go.jpnih.gov

This method has been validated for the analysis of phosphoethanolamine in human plasma with a limit of detection of 0.052 µM and a limit of quantification of 0.17 µM. jst.go.jpnih.govjst.go.jp HPLC with fluorimetric detection offers a robust and reproducible approach for routine analysis and has been applied in clinical research, for example, in studies of major depressive disorder where phosphoethanolamine is considered a potential biomarker. jst.go.jpresearchgate.net

ParameterValueReference
Limit of Detection (LOD)0.052 µM jst.go.jpnih.govjst.go.jp
Limit of Quantification (LOQ)0.17 µM jst.go.jpnih.govjst.go.jp
Precision (RSD)2.0–6.6% jst.go.jpnih.gov
Correlation Coefficient (r)0.9995 jst.go.jpnih.gov

This table summarizes the performance characteristics of a validated HPLC-fluorimetric method for the quantification of O-phosphoethanolamine in human plasma.

Metabolomics and Lipidomics Profiling for Pathway Elucidation

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules and lipids within a biological system. These approaches are invaluable for elucidating the metabolic pathways involving this compound.

Targeted metabolomics, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise and sensitive quantification of a predefined set of metabolites. nih.gov This approach has been used to investigate metabolic disruptions in various conditions, including serine biosynthesis defects. nih.gov In children with these defects, metabolomic profiling revealed low levels of several phospholipid species, including glycerophosphoethanolamines, highlighting the crucial role of serine in their synthesis. nih.gov

These profiling techniques not only identify changes in the levels of this compound and its derivatives but also provide insights into the broader metabolic network, helping to uncover novel pathway connections and regulatory mechanisms. creative-proteomics.comsdbonline.org

Structural Elucidation Techniques for this compound and Derivatives (e.g., MS/MS, XPS in related compounds)

The definitive identification of this compound and its various derivatives relies on advanced structural elucidation techniques.

Tandem mass spectrometry (MS/MS) is a primary tool for this purpose. psu.edunih.gov By subjecting a selected precursor ion to collision-induced dissociation, a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint. researchgate.net The analysis of these fragment ions allows for the precise determination of the molecule's structure, including the position of acyl chains in glycerophospholipids. psu.edunih.gov For instance, negative ion electrospray ionization tandem mass spectrometry has been used to differentiate between regioisomers of phosphatidylethanolamine (B1630911), confirming the specific positions of fatty acid substitutions on the glycerol (B35011) backbone. psu.edu The fragmentation of the phosphoethanolamine headgroup itself also provides key structural information. researchgate.net

Biological Functions and Physiological Significance of L Serine Phosphoethanolamine

Role in Cellular Membrane Homeostasis and Integrity (via Phosphoethanolamine and related lipids)

The phosphoethanolamine moiety of L-Serine-phosphoethanolamine is a fundamental component of a major class of phospholipids (B1166683) known as phosphatidylethanolamines (PE). These lipids are crucial for maintaining the structural and functional integrity of cellular membranes creative-proteomics.comcreative-proteomics.comnih.gov.

Phosphatidylethanolamine (B1630911) is the second most abundant phospholipid in mammalian cell membranes, typically constituting 15-25% of the total phospholipids nih.govfrontiersin.org. It is particularly enriched in the inner leaflet of the plasma membrane and the inner mitochondrial membrane frontiersin.org. The unique conical shape of PE, owing to its small polar head group, induces negative curvature in membranes, a property that is vital for processes such as membrane fusion and fission, as well as for the proper folding and function of certain membrane proteins nih.govfrontiersin.orgnih.gov.

The synthesis of PE occurs through two primary pathways: the CDP-ethanolamine (Kennedy) pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) (PS) decarboxylation pathway in the mitochondria creative-proteomics.comfrontiersin.org. These pathways ensure a steady supply of PE to maintain membrane homeostasis.

Key Functions of Phosphoethanolamine-Containing Lipids in Membrane Biology:

Structural Integrity: PEs are essential building blocks of the lipid bilayer, contributing to its stability and barrier function creative-proteomics.com.

Membrane Dynamics: The presence of PE influences membrane fluidity and is critical for dynamic cellular events such as cytokinesis (cell division), exocytosis, and endocytosis creative-proteomics.comwikipedia.org.

Mitochondrial Function: PE is abundant in the inner mitochondrial membrane, where it is essential for maintaining the structural integrity of mitochondrial cristae and the function of the electron transport chain creative-proteomics.comnih.gov.

Protein Topology and Function: PE acts as a lipid chaperone, assisting in the proper folding and insertion of membrane proteins nih.govnih.gov.

Membrane ProcessRole of Phosphatidylethanolamine (PE)Reference
Membrane Fusion and FissionInduces negative membrane curvature, facilitating these events. nih.gov
Mitochondrial RespirationMaintains the structure of respiratory supercomplexes. creative-proteomics.comnih.gov
AutophagyContributes to the formation of the autophagosome membrane. creative-proteomics.com
Cell Division (Cytokinesis)Involved in the disassembly of the contractile ring. wikipedia.org
Table 1: Selected Roles of Phosphatidylethanolamine in Cellular Membrane Processes.

Contributions to Cell Growth, Proliferation, and Differentiation (via L-Serine's broader roles)

The L-serine component of this compound is a non-essential amino acid that plays a central role in a wide array of metabolic pathways crucial for cell growth, proliferation, and differentiation nih.govnih.govresearchgate.net.

L-serine is a precursor for the synthesis of proteins and other amino acids such as glycine (B1666218) and cysteine nih.gov. It is also a major source of one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis and repair nih.govresearchgate.net. Consequently, rapidly proliferating cells, including cancer cells, often exhibit an increased demand for L-serine nih.govresearchgate.net.

Furthermore, L-serine is a key precursor for the synthesis of complex lipids, including sphingolipids and phosphatidylserine nih.govnbinno.com. These lipids are not only structural components of cell membranes but also act as signaling molecules involved in cell survival, differentiation, and apoptosis nih.govresearchgate.net.

Metabolic Fates of L-Serine Supporting Cellular Growth:

Protein Synthesis: As a proteinogenic amino acid, L-serine is directly incorporated into polypeptide chains nbinno.com.

Nucleotide Synthesis: L-serine provides one-carbon units for the de novo synthesis of purines and pyrimidines nih.govresearchgate.net.

Lipid Synthesis: It is a precursor for the synthesis of sphingolipids and phospholipids, which are essential for membrane biogenesis and cell signaling nih.govnih.govnbinno.com.

Amino Acid Metabolism: L-serine can be converted to other amino acids like glycine and cysteine, the latter being a key component of the antioxidant glutathione (B108866) nih.govnih.gov.

Macromolecule ClassContribution of L-SerineReference
ProteinsDirect incorporation as a building block. nbinno.com
Nucleic Acids (DNA, RNA)Donates one-carbon units for purine (B94841) and thymidylate synthesis. nih.govresearchgate.net
LipidsPrecursor for phosphatidylserine and sphingolipids. nih.govnih.govnbinno.com
Amino AcidsPrecursor for glycine and cysteine synthesis. nih.gov
Table 2: L-Serine's Contribution to the Synthesis of Key Biomolecules for Cell Growth.

Involvement in Neurobiological Processes and Neurotransmitter Metabolism (indirect via L-Serine derivatives)

The L-serine moiety is of particular importance in the central nervous system (CNS), where it and its derivatives are involved in a multitude of neurobiological processes nih.govresearchgate.netmdpi.comfrontiersin.org.

L-serine serves as the primary precursor for the synthesis of two important neuromodulators: glycine and D-serine nih.govnih.gov. Glycine itself is an inhibitory neurotransmitter, while D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a critical role in synaptic plasticity, learning, and memory nih.gov. In the brain, L-serine is primarily synthesized by astrocytes and then supplied to neurons for the synthesis of these neurotransmitters nih.govnih.gov.

Additionally, L-serine is essential for the synthesis of phosphatidylserine and sphingolipids, which are highly abundant in the brain nbinno.comalzdiscovery.org. These lipids are critical for neuronal membrane integrity, myelination, and signal transduction nih.govnbinno.comresearchgate.netmdpi.com. Deficiencies in L-serine synthesis have been linked to severe neurological disorders, underscoring its importance in brain development and function nih.govmdpi.comnih.gov.

Key Neurobiological Roles of L-Serine and its Derivatives:

Neurotransmitter Synthesis: Precursor to the neurotransmitters glycine and D-serine nih.govnih.gov.

Myelination: Contributes to the formation of myelin, the protective sheath around nerve fibers, through its role in lipid synthesis nbinno.com.

Neuronal Survival and Differentiation: Essential for the synthesis of sphingolipids and phosphatidylserine, which are crucial for neuronal health nih.govresearchgate.netmdpi.com.

Neuroprotection: L-serine has been shown to have neuroprotective effects in various models of neurological injury and disease researchgate.netfrontiersin.org.

Potential Interactions in Biological Mineralization Pathways (analogous to O-phospho-L-serine)

While direct research on this compound in biomineralization is limited, the structurally similar molecule O-phospho-L-serine (also known as phosphoserine) is known to play a significant role in this process, particularly in bone and tooth formation acs.orgnih.govmdpi.com.

O-phospho-L-serine is an important component of several non-collagenous proteins found in the extracellular matrix of bone, such as bone sialoprotein and osteopontin (B1167477) mdpi.com. These phosphoproteins are thought to regulate the nucleation and growth of hydroxyapatite (B223615) crystals, the primary mineral component of bone mdpi.com.

The phosphate (B84403) group of O-phospho-L-serine can bind to calcium ions, thereby concentrating them at sites of mineralization mdpi.com. It can also interact with the surfaces of hydroxyapatite crystals, influencing their size and shape mdpi.com. Depending on its concentration and context, O-phospho-L-serine can either promote or inhibit mineralization mdpi.com.

Given the structural analogy, it is plausible that this compound could also interact with calcium phosphate minerals. The presence of a phosphate group suggests a potential for binding to calcium ions and hydroxyapatite surfaces. Further research is needed to elucidate the specific role, if any, of this compound in biological mineralization pathways.

Comparison of O-phospho-L-serine and this compound:

FeatureO-phospho-L-serineThis compound
Core Amino AcidL-SerineL-Serine
Phosphate GroupPresentPresent
Functional Group Attached to PhosphateHydroxyl group of L-serineEthanolamine (B43304)
Known Role in BiomineralizationRegulates hydroxyapatite crystal formation.Hypothesized, not yet demonstrated.
Table 3: Structural and Functional Comparison of O-phospho-L-serine and this compound.

Pre Clinical Research on L Serine Phosphoethanolamine in Pathophysiological Mechanisms

Altered Metabolism in Inborn Errors of Metabolism and Deficiency States (preclinical models)

Inborn errors of metabolism represent a class of genetic diseases characterized by defects in metabolic pathways. Pre-clinical models have been instrumental in elucidating the role of L-serine and phosphoethanolamine in these conditions.

L-serine is a crucial amino acid for the synthesis of proteins, neurotransmitters, and lipids, including phospholipids (B1166683) and sphingolipids. nih.govresearchgate.net Its de novo synthesis is particularly important for the brain, as dietary L-serine has limited transport across the blood-brain barrier. nih.gov L-serine deficiency syndromes are caused by mutations in the genes of the L-serine biosynthesis pathway, such as PHGDH, PSAT1, and PSPH.

Pre-clinical studies using animal models have been critical in understanding the downstream consequences of impaired L-serine synthesis. A significant finding in mouse models with a genetic deletion of 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh), the first enzyme in the L-serine synthesis pathway, is the profound alteration in lipid homeostasis. nih.gov These models have demonstrated that a diminished capacity to synthesize L-serine leads to the intracellular accumulation of atypical and cytotoxic 1-deoxysphingolipids. researchgate.netnih.gov

In mouse embryonic fibroblasts lacking Phgdh, deprivation of external L-serine resulted in the accumulation of 1-deoxydihydroceramide. nih.gov Concurrently, levels of normal sphingolipids like sphinganine (B43673) and ceramide were significantly reduced. nih.gov This shift towards the production of deoxysphingolipids is significant because, unlike normal sphingolipids, they cannot be degraded by the typical catabolic pathways and are not converted to complex sphingolipids. nih.gov This accumulation was also observed in the brains of brain-specific Phgdh knockout mice, highlighting the in vivo relevance of this metabolic dysregulation. nih.gov Furthermore, these cellular models exhibited an increased formation of cytosolic lipid bodies containing these aberrant sphingolipids. nih.gov

Table 1: Phospholipid-related Anomalies in L-Serine Deficiency Animal Models

Animal Model Genetic Defect Key Phospholipid-related Findings Reference
Phgdh knockout mouse embryonic fibroblasts (KO-MEFs) Deletion of D-3-phosphoglycerate dehydrogenase (Phgdh) Accumulation of 1-deoxysphingolipids (e.g., 1-deoxydihydroceramide); Reduced levels of normal sphingolipids (sphinganine, dihydroceramide); Increased formation of cytosolic lipid bodies. nih.gov

Hypophosphatasia (HPP) is a rare, inherited disorder caused by loss-of-function mutations in the gene encoding the tissue-nonspecific alkaline phosphatase (TNAP) enzyme. nih.govresearchgate.net This enzyme deficiency leads to the extracellular accumulation of its substrates, including inorganic pyrophosphate (PPi), pyridoxal (B1214274) 5'-phosphate (PLP), and phosphoethanolamine (PEA). nih.govwustl.edu

Preclinical animal models have been fundamental in establishing the pathophysiology of HPP and the utility of its biomarkers. Knock-out mouse models that mimic the severe forms of human HPP have been developed. nih.govwustl.edu These Alpl knockout mice exhibit key features of the human disease, including skeletal mineralization defects and seizures. wustl.edu

Crucially, these animal models consistently show elevated levels of phosphoethanolamine in their urine and plasma, mirroring the biochemical signature seen in human HPP patients. nih.govwustl.edu This has validated PEA as a reliable biomarker for the disease in a preclinical setting. Studies on these mice have helped to understand that the accumulation of PEA is a direct consequence of TNAP deficiency. wustl.edu

Furthermore, a large animal model of HPP has been successfully generated in sheep using CRISPR/Cas9 to introduce a specific point mutation in the ALPL gene. d-nb.info These sheep accurately replicate the clinical phenotype of human HPP, including dental and muscle abnormalities. d-nb.info The model provides a valuable platform for the longitudinal study of HPP progression and for testing therapeutic interventions, with PEA levels serving as a key biochemical marker. d-nb.info

Table 2: Phosphoethanolamine as a Biomarker in Preclinical Models of Hypophosphatasia

Animal Model Genetic Defect Key Biomarker Findings Reference
Alpl knockout mice Knockout of the tissue non-specific alkaline phosphatase (TNAP) gene Elevated urinary and plasma phosphoethanolamine (PEA) levels. nih.govwustl.edu

Investigation in Neurological Disorder Models (preclinical)

The roles of L-serine and its derivatives in the central nervous system have prompted extensive preclinical research into their potential impact on neurological disorders.

L-serine is a precursor to several important molecules in the brain, including other amino acids and phospholipids that are vital for neuronal membranes. frontiersin.org Preclinical studies suggest that L-serine may have neuroprotective effects in various models of neurodegenerative diseases and central nervous system (CNS) injury. mdpi.comfrontiersin.orgnih.gov

In the context of Alzheimer's disease (AD), research in mouse models has indicated that an impairment in the synthesis of L-serine in astrocytes may contribute to cognitive deficits. nih.gov Supplementation with L-serine was able to rescue these cognitive deficits in AD mice. nih.gov One proposed mechanism of neurodegeneration involves the environmental neurotoxin β-methylamino-L-alanine (BMAA), which can be mistakenly incorporated into proteins in place of L-serine. clinicaltrials.govarcadia.edu Preclinical tests have shown that L-serine can prevent this misincorporation and subsequent neuronal cell death. arcadia.eduiherb.com

For Parkinson's disease (PD), while some early studies showed no significant difference in D-serine levels in the brains of PD patients, the presence of serine racemase (the enzyme that converts L-serine to D-serine) in the substantia nigra suggests a potential role for serine metabolism in the disease. nih.gov Preclinical models of PD, often induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, lead to dopaminergic neuron damage and glial activation, creating a neuroinflammatory environment where neuroprotective agents are studied. nih.gov

In preclinical models of amyotrophic lateral sclerosis (ALS), L-serine has shown promise. iherb.com Research in a vervet model of preclinical ALS/MND demonstrated that L-serine reduced spinal cord pathology. frontiersin.org

Regarding CNS injury, such as traumatic brain injury (TBI) and cerebral ischemia, L-serine has demonstrated neuroprotective effects in animal models. frontiersin.orgnih.gov Studies have shown that L-serine treatment can promote the proliferation of endogenous neural stem cells and improve the repair of neurological function. frontiersin.org A proposed mechanism for this neuroprotection is the activation of glycine (B1666218) receptors, which can prevent excitotoxicity. nih.gov

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common feature of neurodegenerative diseases and CNS injury. frontiersin.orgmdpi.com Preclinical research has highlighted the anti-inflammatory properties of L-serine. mdpi.com

In various preclinical models, L-serine has been shown to modulate the inflammatory response by downregulating the proliferation and activation of microglia and astrocytes. mdpi.comfrontiersin.org It reduces the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgfrontiersin.org

For instance, in a model of white matter demyelination, L-serine was found to inhibit the secretion of TNF-α and IL-1β from microglia. frontiersin.org In models of CNS injury, L-serine's ability to reduce the inflammatory response is linked to improved neurological outcomes. frontiersin.org This anti-inflammatory effect is partly mediated through the activation of glycine receptors. frontiersin.orgnih.gov L-serine has also been shown to regulate microglial polarization, promoting a shift away from a pro-inflammatory state, which aids in the repair of white matter damage. frontiersin.org

Table 3: L-Serine in Preclinical Neurological Disorder Models

Disease Model Animal/Cell Model Key Mechanistic Findings Reference
Alzheimer's Disease AD mice, mammalian neuronal cell cultures L-serine supplementation rescued cognitive deficits; Prevented mis-incorporation of neurotoxin BMAA. nih.govarcadia.eduiherb.com
CNS Injury (TBI, cerebral ischemia) Rodent models Promoted neural stem cell proliferation; Reduced neurotoxicity via glycine receptor activation; Inhibited pro-inflammatory cytokine secretion. frontiersin.orgnih.gov

Research into Anti-proliferative and Apoptotic Mechanisms in Preclinical Cancer Models

The metabolic reprogramming of cancer cells often involves pathways related to amino acid metabolism, making compounds like L-serine and phosphoethanolamine subjects of interest in oncology research.

Preclinical studies have investigated the effects of synthetic phosphoethanolamine on various cancer cell lines and in animal models of cancer. Research has shown that synthetic phosphoethanolamine can exhibit anti-proliferative and pro-apoptotic effects on melanoma cells. researchgate.net In preclinical studies, it has been observed to reduce tumor growth and inhibit lung metastasis in mouse models of melanoma and Ehrlich ascites carcinoma. researchgate.net

The proposed mechanism for its anti-tumor activity involves the induction of apoptosis. In melanoma cells, synthetic phosphoethanolamine was shown to cause cell cycle arrest in the G2/M phase, lead to a loss of mitochondrial potential, and increase the activity of caspase-3, a key executioner enzyme in apoptosis. researchgate.net It was also found to decrease the expression of the pro-survival proteins Bax and Bad. researchgate.net Similar pro-apoptotic effects have been reported in models of acute promyelocytic leukemia. researchgate.net

Conversely, some cancer cells show an increased reliance on the L-serine biosynthesis pathway for proliferation. frontiersin.org In such cases, limiting the availability of L-serine has been shown to effectively inhibit the growth and proliferation of these tumor cells in preclinical models. frontiersin.org The high expression of PHGDH, the rate-limiting enzyme in L-serine synthesis, in certain cancers underscores the importance of this pathway for tumor growth. frontiersin.org

Table 4: Preclinical Anti-Cancer Research on Phosphoethanolamine and L-Serine

Compound Cancer Model Key Findings Reference
Synthetic Phosphoethanolamine Murine melanoma cells (B16F10), Ehrlich ascites carcinoma, Acute promyelocytic leukemia Reduced tumor growth and metastasis; Induced apoptosis through caspase-3 activation; Caused G2/M cell cycle arrest. researchgate.net

Future Research Directions and Unaddressed Questions in L Serine Phosphoethanolamine Biology

Discovery of Novel Enzymes and Regulatory Elements Specific to L-Serine-phosphoethanolamine Metabolism

The known synthesis of this compound is catalyzed by serine-phosphoethanolamine synthase (EC 2.7.8.4), also known as CDP-ethanolamine:L-serine ethanolamine (B43304) phosphotransferase. wikipedia.org This enzyme facilitates a reaction between CDP-ethanolamine and L-serine to produce this compound and CMP. wikipedia.org However, our understanding of its metabolic network is far from complete.

Unaddressed Questions:

Existence of Alternative Enzymes: Is serine-phosphoethanolamine synthase the sole enzyme responsible for the synthesis of this compound in all tissues and organisms, or do alternative biosynthetic enzymes exist?

Catabolic Pathways: The enzymatic pathways for the degradation of this compound are not well-defined. Do specific hydrolases or phosphorylases exist to break it down into L-serine and phosphoethanolamine, or is it primarily consumed in downstream pathways? While the PHOSPHO1 enzyme shows high specificity for phosphoethanolamine, it does not appear to act on phospho-L-serine, suggesting other enzymes are involved in the complete breakdown or modification of the this compound molecule. nih.gov

Regulatory Control: How is the expression and activity of serine-phosphoethanolamine synthase regulated? The regulation of L-serine biosynthesis itself can be complex, involving elements like T-box riboswitches in bacteria such as Paenibacillus polymyxa that sense the levels of charged tRNA-Ser. nih.gov It is unknown if similar direct regulatory mechanisms, whether at the transcriptional or post-transcriptional level, exist for this compound metabolism.

Future Research Directions:

Enzyme Discovery: Functional genomics and proteomics approaches could be used to identify novel synthases or hydrolases. This could involve screening protein libraries for activity or identifying proteins that co-purify with this compound.

Regulatory Element Identification: Research should focus on identifying cis-regulatory elements and transcription factors that control the gene encoding serine-phosphoethanolamine synthase. Investigating whether the cell senses this compound levels directly to modulate gene expression via feedback mechanisms is a critical next step.

Elucidation of Signaling Pathways and Downstream Effectors Directly Mediated by this compound

While its precursors and related compounds like L-serine, D-serine, phosphatidylserine (B164497) (PS), and phosphatidylethanolamine (B1630911) (PE) have established roles in cellular signaling, a direct signaling function for this compound has not been identified. mdpi.comnih.govmdpi.com L-serine itself is a precursor for neurotransmitters, and its metabolism is crucial for neuronal survival and brain development. mdpi.comresearchgate.net Studies in rabbit hippocampus have shown that administration of L-serine can lead to an increase in extracellular phosphoethanolamine, hinting at a potential role in the central nervous system, though its function remains that of a metabolic intermediate or a simple marker of membrane metabolism in this context. nih.govnih.gov

Unaddressed Questions:

Receptor Binding: Does this compound act as a ligand for any cell surface or intracellular receptors?

Allosteric Regulation: Could this compound function as an allosteric regulator, modifying the activity of enzymes or ion channels to influence cellular signaling cascades?

Downstream Effectors: If it does have a signaling role, what are its downstream targets and what cellular processes does it modulate?

Future Research Directions:

Binding Assays: Unbiased screening assays, such as affinity chromatography using immobilized this compound, could be employed to pull down and identify potential binding proteins from cell lysates.

Computational Modeling: In silico docking simulations could predict potential interactions between this compound and known protein structures, particularly receptors for other amino acid derivatives or phospholipids (B1166683).

Metabolomic Perturbation Studies: Exposing cells or tissues to this compound and performing global phosphoproteomic and metabolomic analyses could reveal downstream signaling events and metabolic shifts, providing clues to its function.

Exploration of Inter-organismal and Microbiome Interactions Influencing this compound Homeostasis

The gut microbiome is a critical modulator of host metabolism, producing a vast array of metabolites that influence host physiology, including the immune and nervous systems. nih.gov Microbial metabolism of lipids and amino acids is particularly important. Gut bacteria can synthesize and biotransform lipids, including those containing phosphoethanolamine and sphingolipids derived from serine, which can then signal to host cells. nih.govnih.gov

Unaddressed Questions:

Can gut microbiota synthesize this compound and does this contribute to the host's pool of this metabolite?

Do specific bacterial species or consortia possess enzymes that can degrade host- or diet-derived this compound, thereby influencing its local and systemic concentrations?

How does the microbial modulation of this compound or its precursors impact host health, particularly given the established links between the microbiome, L-serine availability, and neurological function?

Future Research Directions:

Metagenomic and Metatranscriptomic Analysis: Mining microbiome sequence data could identify bacterial genes homologous to known serine-phosphoethanolamine synthases or potential novel enzymes involved in its metabolism.

Gnotobiotic Animal Models: Utilizing germ-free mice colonized with specific bacterial species or defined microbial communities would allow researchers to directly test the capacity of the microbiome to produce or degrade this compound and to assess the subsequent impact on host physiology.

Host-Microbe Co-culture Systems: In vitro co-culture models, such as gut-on-a-chip systems, could be used to study the metabolic exchange of this compound and its precursors between human intestinal cells and specific commensal or pathogenic bacteria.

Q & A

Q. How to integrate contradictory findings on this compound’s metabolic pathways into a unified hypothesis?

  • Methodological Answer : Use systems biology approaches:
  • Isotope tracing (¹³C-glucose) to map carbon flux in serine biosynthesis.
  • Knockdown/overexpression of key enzymes (e.g., PHGDH, PSAT1) to identify rate-limiting steps.
  • Multi-omics integration (transcriptomics, metabolomics) to reconcile pathway discrepancies.
    Publish negative results to reduce reporting bias .

Q. Data Presentation Standards

  • Tables must include footnotes defining abbreviations .
  • Figures should highlight key trends (e.g., dose-response curves) with error bars (SEM) .

Q. Ethical Compliance

  • Training in data protection (GDPR) is mandatory for human-derived data studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.